molecular formula C13H8N2O B1590245 2-(2-Methyl-4h-chromen-4-ylidene)malononitrile CAS No. 15058-15-8

2-(2-Methyl-4h-chromen-4-ylidene)malononitrile

Cat. No.: B1590245
CAS No.: 15058-15-8
M. Wt: 208.21 g/mol
InChI Key: GBJXKRIRSDZFGG-UHFFFAOYSA-N
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Description

2-(2-Methyl-4H-chromen-4-ylidene)malononitrile is a chemical compound with the molecular formula C13H8N2O. It is characterized by its chromene ring structure fused with a malononitrile group

Chemical Reactions Analysis

Types of Reactions: 2-(2-Methyl-4H-chromen-4-ylidene)malononitrile can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: Substitution reactions at the chromene ring can introduce various substituents, altering the compound's properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted chromene derivatives, each with distinct chemical and physical properties.

Scientific Research Applications

2-(2-Methyl-4H-chromen-4-ylidene)malononitrile has found applications in several scientific research areas:

  • Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(2-Methyl-4H-chromen-4-ylidene)malononitrile exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include interactions with specific enzymes or receptors.

Comparison with Similar Compounds

  • Chromone: A closely related compound with similar chromene ring structure but lacking the malononitrile group.

  • Coumarin: Another compound with a chromene ring, often used in fragrances and pharmaceuticals.

  • Malononitrile derivatives: Various derivatives of malononitrile with different substituents.

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Properties

IUPAC Name

2-(2-methylchromen-4-ylidene)propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O/c1-9-6-12(10(7-14)8-15)11-4-2-3-5-13(11)16-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBJXKRIRSDZFGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C#N)C#N)C2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00528971
Record name (2-Methyl-4H-1-benzopyran-4-ylidene)propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00528971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15058-15-8
Record name (2-Methyl-4H-1-benzopyran-4-ylidene)propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00528971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2-(2-Methyl-4H-chromen-4-ylidene)malononitrile suitable for use in photovoltaic devices?

A: this compound functions as a strong electron-withdrawing group due to the presence of the malononitrile moiety. This property is highly desirable in designing conjugated small-molecule dyes for photovoltaic devices []. When incorporated into a dye molecule, this compound helps to facilitate electron transfer processes, crucial for efficient light harvesting and energy conversion in solar cells.

Q2: Has this compound been used to develop materials with other functionalities?

A: Yes, researchers have successfully utilized this compound to develop a near-infrared (NIR) precipitating fluorochrome []. By conjugating this compound with a known fluorochrome, they were able to modify its properties, achieving both low lipophilicity and strong hydrophobicity. This modification resulted in a fluorochrome with antidiffusion properties, making it suitable for long-term in situ cell membrane bioimaging applications.

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